molecular formula C10H15N3O5S B12072709 5-(Aminomethyl)-2-thiouridine

5-(Aminomethyl)-2-thiouridine

Cat. No.: B12072709
M. Wt: 289.31 g/mol
InChI Key: LOEDKMLIGFMQKR-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-2-thiouridine is a modified nucleoside derived from uridine, where the 2-position oxygen is replaced by sulfur and an aminomethyl group is attached to the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-2-thiouridine typically involves the modification of uridine. One common method includes the introduction of a thiol group at the 2-position and an aminomethyl group at the 5-position. This can be achieved through a series of chemical reactions, including nucleophilic substitution and reductive amination.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired modifications on the uridine molecule.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-2-thiouridine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the aminomethyl group or the thiol group.

    Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the aminomethyl position.

Scientific Research Applications

5-(Aminomethyl)-2-thiouridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its role in RNA modification and its potential effects on gene expression.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: It is used in the development of novel materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-2-thiouridine involves its incorporation into RNA, where it can influence the structure and function of the RNA molecule. The aminomethyl and thiol groups can interact with other molecules, potentially affecting RNA stability and interactions with proteins. This can lead to changes in gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    5-Methyluridine: Similar in structure but lacks the thiol and aminomethyl groups.

    2-Thiouridine: Contains a thiol group at the 2-position but lacks the aminomethyl group.

    5-Aminomethyluridine: Contains an aminomethyl group at the 5-position but lacks the thiol group.

Uniqueness

5-(Aminomethyl)-2-thiouridine is unique due to the presence of both the aminomethyl and thiol groups, which confer distinct chemical properties and biological activities

Properties

IUPAC Name

5-(aminomethyl)-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O5S/c11-1-4-2-13(10(19)12-8(4)17)9-7(16)6(15)5(3-14)18-9/h2,5-7,9,14-16H,1,3,11H2,(H,12,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOEDKMLIGFMQKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=S)N1C2C(C(C(O2)CO)O)O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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